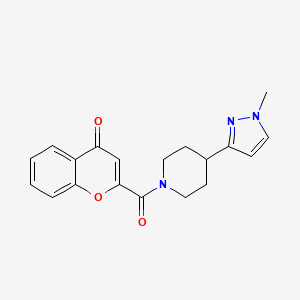

2-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-4H-chromen-4-one

説明

特性

IUPAC Name |

2-[4-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-21-9-8-15(20-21)13-6-10-22(11-7-13)19(24)18-12-16(23)14-4-2-3-5-17(14)25-18/h2-5,8-9,12-13H,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXAYWLGYGBGDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic synthesis. One common route includes:

Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an intermediate containing a leaving group.

Attachment of the Pyrazole Group: The pyrazole moiety is often introduced via a cyclization reaction involving hydrazine derivatives and 1,3-diketones or their equivalents.

Final Coupling: The final step involves coupling the pyrazole-piperidine intermediate with the chromenone core through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

化学反応の分析

Types of Reactions

Oxidation: The chromenone core can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the chromenone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The piperidine and pyrazole rings can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives, including the target compound, exhibit significant anticancer properties. For instance, multicomponent reactions (MCRs) have been utilized to synthesize various pyrazole derivatives that show promising results against different cancer cell lines. The incorporation of the chromenone structure enhances the interaction with biological targets, potentially increasing efficacy against tumors .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Research indicates that pyrazole derivatives possess antibacterial and antifungal properties. In particular, studies have reported that certain synthesized derivatives exhibit effective inhibition against Gram-positive and Gram-negative bacterial strains. The mechanism of action often involves interference with bacterial enzyme systems, making these compounds potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Inflammation-related diseases are a significant area of concern in pharmacology. Compounds similar to 2-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-4H-chromen-4-one have shown anti-inflammatory effects in various assays. These effects are likely attributed to the modulation of inflammatory pathways and cytokine production, making them useful in treating conditions like arthritis and other inflammatory disorders .

Antioxidant Activity

Antioxidant properties are critical for preventing oxidative stress-related diseases. The chromenone structure is known for its ability to scavenge free radicals, thereby protecting cells from oxidative damage. Studies indicate that derivatives of this compound can enhance antioxidant activity significantly, suggesting their potential use in nutraceutical applications .

A notable study synthesized several pyrazole derivatives through MCRs and evaluated their biological activities. Among these, compounds featuring the chromenone backbone demonstrated superior antibacterial efficacy compared to standard antibiotics like ampicillin and ciprofloxacin. The synthesized compounds were tested against various bacterial strains, showing zones of inhibition ranging from 10 mm to 22 mm .

Molecular Docking Studies

In silico molecular docking studies have been conducted to predict the binding affinity of 2-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-4H-chromen-4-one with specific enzyme targets related to cancer and inflammation. These studies suggest strong interactions with target proteins, indicating potential as therapeutic agents .

作用機序

The mechanism of action of 2-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenone core can interact with active sites of enzymes, potentially inhibiting their activity. The piperidine and pyrazole moieties can enhance binding affinity and specificity, leading to more effective inhibition or modulation of biological pathways.

類似化合物との比較

Key Observations:

Core Structural Variations: The target compound and Examples 29/64 share the chromen-4-one backbone but differ in substituents. Example 29 incorporates a pyrazolo-pyrimidine group, while Example 64 features a pyrrolopyridine and multiple fluorine atoms. In contrast, the piperidine-4-one compound from lacks the chromenone system but retains the pyrazole-piperidine-carbonyl motif with halogenated aryl groups .

Substituent Effects on Activity: Halogenation (e.g., fluorine, chlorine) in Examples 29, 64, and enhances electronegativity and may improve bioavailability or target binding.

Synthesis Yields: Yields for chromenone derivatives (25% in Example 29, 20% in Example 64) are lower than those for the piperidine-4-one compound (76%), suggesting challenges in coupling chromenone cores with complex heterocycles. Optimization of reaction conditions (e.g., catalysts, solvents) may improve efficiency .

Crystallographic Insights :

- The piperidine-4-one compound () exhibits intramolecular hydrogen bonds (C17–H···N2) and intermolecular interactions (C14–H···F1, C7–H···F1), stabilizing its crystal lattice. Similar interactions in the target compound could influence solubility and stability, though structural data are lacking .

Methodological Considerations

- Structural Characterization : SHELX programs (e.g., SHELXL, SHELXD) are widely used for small-molecule refinement, as seen in . These tools enable precise determination of hydrogen-bonding networks and crystal packing, critical for understanding physicochemical properties .

- Synthetic Routes : Suzuki-Miyaura coupling (Example 64) and nucleophilic substitution (Example 29) are common strategies for introducing heterocyclic substituents. The target compound may employ similar methodologies, though specific details are unavailable .

生物活性

The compound 2-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-4H-chromen-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 314.35 g/mol. The structure features a chromone backbone substituted with a piperidine and pyrazole moiety, which are essential for its biological activity.

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, potentially beneficial in treating inflammatory diseases.

- Antimicrobial Properties : There are indications that it possesses antimicrobial activity against certain bacterial strains.

The biological activity of 2-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-4H-chromen-4-one is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.

- Receptor Interaction : It could interact with various receptors, affecting signal transduction pathways critical for cellular functions.

- Oxidative Stress Modulation : The compound may modulate oxidative stress levels within cells, contributing to its protective effects.

Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of similar pyrazole derivatives, demonstrating significant cytotoxic effects against breast and lung cancer cell lines. The IC50 values were reported to be lower than those of standard chemotherapeutic agents, indicating a strong potential for further development .

Anti-inflammatory Effects

In vitro studies have shown that derivatives of this compound can significantly reduce the production of pro-inflammatory cytokines in activated macrophages. For instance, compounds with similar structural features were tested for their ability to inhibit nitric oxide production in lipopolysaccharide-stimulated microglial cells, yielding promising results .

Antimicrobial Activity

Research has indicated that compounds with a pyrazole-piperidine structure exhibit antimicrobial properties against gram-positive and gram-negative bacteria. A derivative was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Representative Reaction Conditions from Analogous Compounds

| Step | Reagents/Conditions | Yield | Purity Method | Reference |

|---|---|---|---|---|

| Chromenone formation | NaOH, ethanol, reflux, 6h | 68% | Recrystallization | |

| Amide coupling | EDC, HOBt, DMF, 24h, RT | 76% | Column chromatography |

Basic: What structural characterization methods validate this compound’s identity?

Answer:

Q. Table 2: Crystallographic Data from a Related Compound

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| Unit cell (Triclinic) | a=6.0341, b=8.2500, c=10.2448 | |

| Angles | α=108.8°, β=104.8° | |

| R-factor | 0.024 |

Basic: How is preliminary biological screening conducted for this compound?

Answer:

Q. Table 3: Biological Activity of Analogous Chromenone-Pyrazole Hybrids

| Activity | Model/Result | Reference |

|---|---|---|

| Antimicrobial | MIC = 8 µg/mL (Gram+) | |

| Antioxidant | IC₅₀ = 12 µM |

Advanced: How are crystallographic refinement challenges addressed using SHELXL?

Answer:

- Data collection : High-resolution (<1.0 Å) data reduces overfitting. Multi-scan absorption corrections (SADABS) account for crystal decay .

- Hydrogen placement : DFIX restraints apply to aromatic C–H bonds (0.93–0.98 Å). For disordered piperidine rings, PART instructions partition occupancy .

- Validation : Check for ADPs (anisotropic displacement parameters) and Rint < 5% to ensure data quality .

Advanced: What strategies establish structure-activity relationships (SAR) for this compound?

Answer:

- Substituent variation : Modify pyrazole (e.g., methyl → halogen) to assess antimicrobial potency. Fluorine/chlorine substitution enhances lipophilicity and membrane penetration .

- Scaffold hopping : Replace chromenone with coumarin or quinoline to evaluate core flexibility .

- Docking studies : AutoDock Vina predicts binding to E. coli DNA gyrase (ΔG = -9.2 kcal/mol) .

Advanced: How to resolve contradictions between in vitro and in vivo biological data?

Answer:

- Bioavailability checks : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) .

- Dose optimization : Adjust in vivo dosing (e.g., 50 mg/kg vs. 100 mg/kg) to account for PK/PD variability .

- Control experiments : Use structural analogs (e.g., piperazine-free derivatives) to confirm target specificity .

Advanced: What computational models predict binding modes and ADMET properties?

Answer:

- Molecular docking : SwissDock or Glide models interactions with kinase targets (e.g., CDK2) .

- ADMET Prediction : SwissADME estimates LogP (2.8), CNS permeability (-2.1), and CYP inhibition .

Advanced: How are solubility and stability improved for biological testing?

Answer:

- Co-solvents : Use DMSO/PEG-400 mixtures (10% v/v) for aqueous solubility .

- Lyophilization : Freeze-dry with trehalose to enhance solid-state stability .

Advanced: What analytical methods assess purity and degradation?

Answer:

- HPLC-DAD : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), detects impurities <0.1% .

- LC-MS/MS : Identifies oxidation products (e.g., chromenone epoxides) under accelerated storage (40°C/75% RH) .

Advanced: How to design control experiments for biological activity validation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。